

Carperitide in Heart Failure: A Comparative Meta-Analysis of Clinical Outcomes

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Compound of Interest

Compound Name: Carperitide

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Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), has been a subject of extensive research in the management of acute heart failure (AHF). This guide provides a meta-analytical overview of key clinical trials investigating the efficacy and safety of **carperitide**, comparing its performance against placebo and other therapeutic alternatives. The following sections detail the quantitative outcomes from these trials, the experimental methodologies employed, and the underlying signaling pathways.

Comparative Efficacy of Carperitide: A Meta-Analysis of Clinical Endpoints

The clinical utility of **carperitide** in improving hard clinical endpoints in patients with heart failure remains a topic of debate. Multiple meta-analyses have been conducted to synthesize the evidence from various clinical trials. The tables below summarize the key findings from these analyses, comparing **carperitide** to placebo/standard therapy, nesiritide, and nitrates.

Carperitide vs. Placebo/Standard Therapy

Recent meta-analyses have yielded conflicting results regarding the impact of **carperitide** on mortality in patients with acute heart failure. One meta-analysis found no significant difference in heart failure-related mortality between **carperitide** and placebo groups[1][2]. However, after adjusting for heterogeneity, the same analysis revealed a significantly higher in-hospital mortality in the **carperitide** group[1][2]. Conversely, another comprehensive meta-analysis

demonstrated no significant difference in all-cause mortality, hospitalization due to heart failure, or the composite outcome of hospitalization and death when comparing **carperitide** to control groups[3][4].

Outcome	Carperitide Group	Control Group (Placebo/Standard Therapy)	Risk Ratio (RR) [95% CI]	Heterogeneity (I ²)	Citation
In-Hospital Mortality	Higher	Lower	1.16 [1.07 to 1.27]	0%	[1][2]
Heart Failure-Related Mortality	No significant difference	No significant difference	0.81 [0.45 to 1.45]	62%	[1][2]
All-Cause Mortality	No significant difference	No significant difference	1.02 [0.63 to 1.66]	66%	[3][4]
Hospitalization due to Heart Failure	No significant difference	No significant difference	0.98 [0.85 to 1.14]	0%	[3][4]
Composite of Hospitalization and Death	No significant difference	No significant difference	0.98 [0.85 to 1.14]	75%	[3][4]

Carperitide vs. Alternative Vasodilators

Comparisons with other vasodilators, such as nesiritide (recombinant B-type natriuretic peptide) and nitrates, are crucial for contextualizing the therapeutic role of **carperitide**.

Carperitide vs. Nesiritide: A meta-analysis focusing on cardiovascular surgery patients, a population with some similarities to acute heart failure patients in terms of hemodynamic stress, found that both **carperitide** (ANP) and nesiritide (BNP) infusion may preserve renal function post-surgery. The analysis showed that ANP infusion significantly decreased peak serum creatinine levels and the incidence of arrhythmia and renal replacement therapy. Both ANP and

BNP infusions were associated with a significant reduction in the length of ICU and hospital stays.

Outcome	Carperitide (ANP) / Nesiritide (BNP)	Control Group	Effect	Citation
Peak Serum Creatinine	Lower with ANP	Higher	Significant Decrease	
Arrhythmia Incidence	Lower with ANP	Higher	Significant Decrease	
Renal Replacement Therapy	Lower with ANP	Higher	Significant Decrease	
ICU Stay Length	Shorter	Longer	Significant Decrease	
Hospital Stay Length	Shorter	Longer	Significant Decrease	

Carperitide vs. Nitrates: A large cohort study comparing **carperitide** with nitrates as a first-line treatment for acute heart failure found that **carperitide** was associated with worse in-hospital outcomes. After adjusting for patient characteristics, the **carperitide** group had a significantly higher risk of in-hospital mortality.

Outcome	Carperitide Group	Nitrates Group	Hazard Ratio (HR) [95% CI]	Citation
In-Hospital Mortality	Higher	Lower	1.49 [1.35 to 1.64]	

Experimental Protocols of Key Clinical Trials

The following section details the methodologies of pivotal clinical trials included in the meta-analyses, providing insights into the patient populations, interventions, and endpoints evaluated.

LASCAR-AHF (Low-dose Administration of Carperitide for Acute Heart Failure) Trial

- Study Design: A multicenter, open-label, randomized controlled trial conducted across nine sites in Japan[5].
- Patient Population: 247 patients with acute heart failure.
- Intervention:
 - **Carperitide** Group (n=122): Intravenous low-dose **carperitide** in addition to standard heart failure treatment for 72 hours.
 - Control Group (n=125): Standard heart failure treatment alone[5].
- Primary Endpoint: A composite of all-cause death and hospitalization for heart failure within 2 years[5].
- Key Exclusion Criteria: Not explicitly detailed in the provided search results.
- Statistical Analysis: The primary analysis was based on the intention-to-treat principle. The hazard ratio for the primary endpoint was calculated using a Cox proportional hazards model.

PROTECT (Effects of Carperitide on the Long-Term Prognosis of Patients with Acute Decompensated Chronic Heart Failure) Study

- Study Design: A multicenter randomized controlled study.
- Patient Population: 49 patients with acute decompensated heart failure (ADHF).
- Intervention:

- **Carperitide** Group (n=26): Low-dose **carperitide** (0.01-0.05 µg/kg/min) infused for 72 hours as initial treatment.
- Control Group (n=23): Standard medical treatment without **carperitide**. Anti-aldosterone drugs were prohibited in both groups.
- Primary Endpoint: A composite of death and rehospitalization during an 18-month follow-up period.
- Key Exclusion Criteria: Not explicitly detailed in the provided search results.
- Statistical Analysis: The primary endpoint was analyzed using the Kaplan-Meier method with the log-rank test. A Cox proportional hazards model was used to identify independent predictors of cardiac events.

NCT00613964: The Effects of Carperitide on Short and Long-term Prognosis in Patients With Both Cardiac and Renal Failure

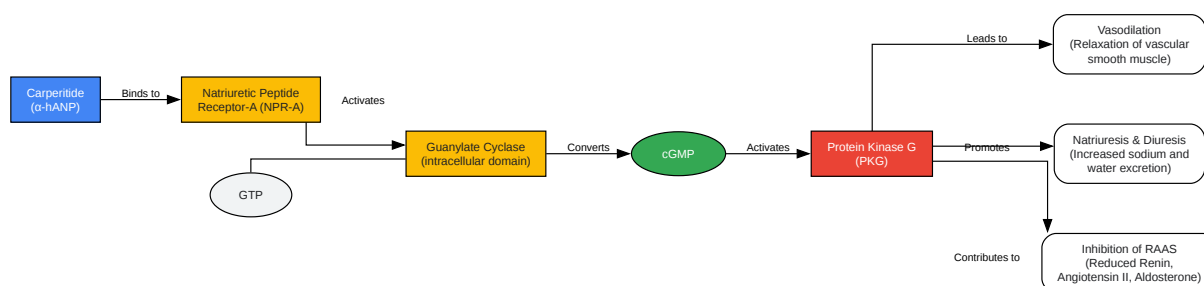
- Study Design: A randomized, parallel-group study.
- Patient Population: Patients with heart failure of any etiology and an estimated glomerular filtration rate (eGFR) of ≤ 60 ml/min/1.73 m².
- Intervention:
 - **Carperitide** Group: Standard heart failure therapy plus **carperitide** (0.025-0.05 µg/kg/min).
 - Control Group: Standard heart failure therapy alone.
- Primary Endpoint: All-cause mortality at discharge, 6 months, and 2 years.
- Key Exclusion Criteria: Severe heart failure requiring percutaneous cardiopulmonary bypass support, end-stage renal failure on maintenance dialysis, severe hepatic dysfunction, severe anemia, and a history of allergy to **carperitide**.

- **Statistical Analysis:** The statistical analysis plan was not detailed in the provided search results.

Signaling Pathways and Experimental Workflows

Carperitide Signaling Pathway

Carperitide exerts its physiological effects by activating the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylate cyclase. This initiates a signaling cascade that leads to vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).

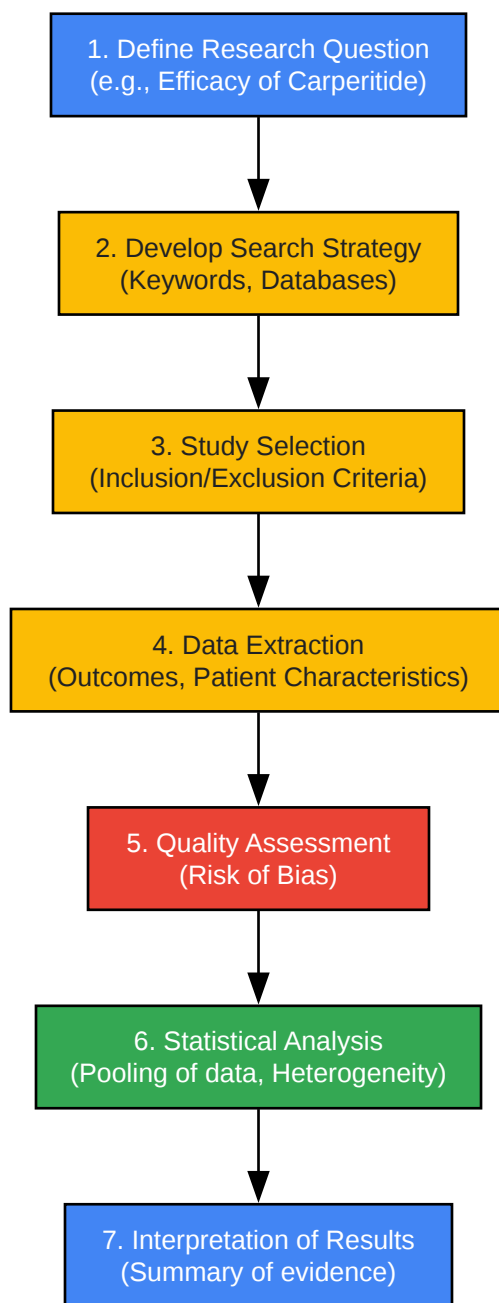


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Caption: **Carperitide** binds to NPR-A, activating guanylate cyclase and increasing cGMP, which leads to beneficial downstream effects in heart failure.

Meta-Analysis Workflow

The process of conducting a meta-analysis involves a systematic approach to identify, evaluate, and synthesize all relevant studies on a specific topic.



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References

- 1. Effect of Carperitide on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of Carperitide? [synapse.patsnap.com]
- 3. What is the mechanism of Carperitide? [synapse.patsnap.com]
- 4. jacc.org [jacc.org]
- 5. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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